molecular formula C10H7BrN2O B8458314 2-(2-Bromophenoxy)pyrimidine

2-(2-Bromophenoxy)pyrimidine

Cat. No. B8458314
M. Wt: 251.08 g/mol
InChI Key: STBFLHUHWNXXET-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

To a 48 mL pressure tube containing a stirbar were added 2-chloropyrimidine (1.69 g, 14.7 mmol), 2-bromophenol (1.63 mL, 14.0 mmol), Cs2CO3 (5.49 g, 16.8 mmol) and DMSO (30 mL). The vial was sealed and heated at 120° Celsius for 15 hours. The reaction was then diluted with 100 mL of ethyl acetate and extracted with brine (2×50 mL). The organic layer was isolated, dried and concentrated to dryness to provide the crude product which was subsequently purified FCC to provide the title compound. 1H NMR (500 MHz, CDCl3) δ 8.57 (s, 1H), 8.56 (s, 1H), 7.72-7.60 (dd, J=8.0, 1.6, 1H), 7.45-7.34 (m, 1H), 7.32-7.23 (m, 1H), 7.23-7.11 (m, 1H), 7.10-7.01 (t, J=4.8, 1H).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.49 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].C([O-])([O-])=O.[Cs+].[Cs+].CS(C)=O>C(OCC)(=O)C>[Br:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
1.63 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Cs2CO3
Quantity
5.49 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 48 mL pressure tube containing a stirbar
CUSTOM
Type
CUSTOM
Details
The vial was sealed
EXTRACTION
Type
EXTRACTION
Details
extracted with brine (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to provide the crude product which

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC2=NC=CC=N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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